p-Methyl-zimtsäureazid

Übersicht

Beschreibung

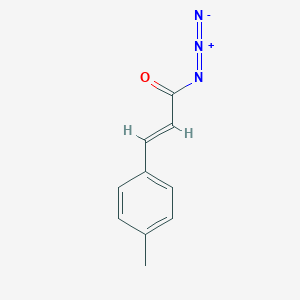

p-Methyl-cinnamoyl Azide is an organic compound characterized by the presence of an azide group attached to a p-methyl-cinnamoyl moiety

Wissenschaftliche Forschungsanwendungen

p-Methyl-cinnamoyl Azide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.

Biology: Employed in the study of biological systems through bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules.

Industry: Utilized in the production of polymers and materials with enhanced properties through cross-linking reactions.

Wirkmechanismus

Target of Action

p-Methyl-cinnamoyl Azide is a synthetic compound that belongs to the family of cinnamides and cinnamates . These compounds have been found to exhibit antimicrobial activity, suggesting that their primary targets are pathogenic fungi and bacteria

Mode of Action

It is known that cinnamides and cinnamates interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

The cinnamate/monolignol pathway plays a central role in the synthesis of various phenylpropanoid compounds, including cinnamates . This pathway provides precursors for compounds such as lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, and stilbenes

Pharmacokinetics

It’s worth noting that the physicochemical and pharmacokinetic characteristics of similar cinnamamides have been described as acceptable, with little toxicity, indicating their potential use as lead drug candidates .

Result of Action

The primary result of the action of p-Methyl-cinnamoyl Azide is its antimicrobial activity. It has been found to be effective against pathogenic fungi and bacteria . The compound disrupts the integrity of the fungal cell wall and membrane, leading to cell death .

Action Environment

It’s known that the efficacy and stability of similar compounds can be influenced by various environmental factors, including temperature, light, and ph

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl-cinnamoyl Azide typically involves the reaction of p-methyl-cinnamic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the azide group. The general reaction scheme is as follows:

p-Methyl-cinnamic acid+Sodium azide→p-Methyl-cinnamoyl Azide+Sodium acetate

Industrial Production Methods: While specific industrial production methods for p-Methyl-cinnamoyl Azide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: p-Methyl-cinnamoyl Azide undergoes various chemical reactions, including:

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The azide group can act as a nucleophile in substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions:

Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.

Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Cycloaddition: Formation of 1,2,3-triazoles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted azides.

Vergleich Mit ähnlichen Verbindungen

p-Methyl-cinnamic acid: The precursor to p-Methyl-cinnamoyl Azide, lacking the azide group.

Cinnamoyl Azide: Similar structure but without the p-methyl group.

Phenyl Azide: A simpler azide compound with a phenyl group instead of the cinnamoyl moiety.

Uniqueness: p-Methyl-cinnamoyl Azide is unique due to the presence of both the p-methyl group and the azide functionality, which confer distinct reactivity and potential applications. The combination of these groups allows for versatile chemical transformations and applications in various fields.

Biologische Aktivität

p-Methyl-cinnamoyl azide is a synthetic compound belonging to the cinnamoyl family, which has garnered attention due to its potential biological activities, particularly its antimicrobial properties. This article explores the biological activity of p-Methyl-cinnamoyl azide, focusing on its mechanisms of action, pharmacokinetics, and applications in scientific research.

p-Methyl-cinnamoyl azide can be synthesized through the reaction of p-methyl-cinnamic acid with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The overall reaction can be summarized as follows:

This synthesis route highlights the compound's accessibility for further research and application in various fields.

Antimicrobial Properties

Research indicates that p-Methyl-cinnamoyl azide exhibits significant antimicrobial activity against various pathogenic fungi and bacteria. The primary mode of action involves interaction with ergosterol in fungal cell membranes, disrupting their integrity and leading to cell death. This mechanism is similar to that observed in other cinnamates and cinnamides, which have been shown to target fungal cell walls effectively .

The interaction of p-Methyl-cinnamoyl azide with ergosterol alters the permeability of fungal membranes, leading to leakage of cellular contents. Additionally, studies suggest that the compound may also affect the synthesis pathways of essential cellular components in microbes .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds within the cinnamide family, including p-Methyl-cinnamoyl azide, exhibit favorable physicochemical properties such as low toxicity and good absorption characteristics. These properties make them promising candidates for further development into therapeutic agents.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various cinnamate derivatives, including p-Methyl-cinnamoyl azide. The minimum inhibitory concentrations (MICs) were determined against several strains of bacteria and fungi. The results indicated that p-Methyl-cinnamoyl azide had an MIC comparable to other known antimicrobial agents, demonstrating its potential as a lead compound for drug development .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| p-Methyl-cinnamoyl Azide | 500 | Candida albicans |

| Benzyl Cinnamate | 537 | Staphylococcus aureus |

| Ethyl Cinnamate | 726 | Pseudomonas aeruginosa |

Toxicity Assessment

In another study focusing on the safety profile of related compounds, p-Methyl-cinnamoyl azide was tested for cytotoxicity against human peripheral blood mononuclear cells. Results showed no significant cytotoxic effects at concentrations up to 5200 µM, indicating a favorable safety profile for potential therapeutic applications .

Bioorthogonal Chemistry

p-Methyl-cinnamoyl azide is utilized in bioorthogonal chemistry for labeling and tracking biomolecules. Its unique reactivity allows it to participate in click chemistry reactions, facilitating the development of bioconjugates for targeted delivery systems in cancer therapy .

Polymer Production

In industrial applications, p-Methyl-cinnamoyl azide is employed in the synthesis of polymers with enhanced properties through cross-linking reactions. This application underscores its versatility beyond biological contexts, showcasing its potential in materials science.

Eigenschaften

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-2-4-9(5-3-8)6-7-10(14)12-13-11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVSVRKWJLKNIT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459034 | |

| Record name | p-Methyl-cinnamoyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24186-38-7 | |

| Record name | p-Methyl-cinnamoyl Azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.